N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is particularly interesting due to its unique structure, which includes an azepane ring, a phenyl group, and a fluorobenzamide moiety. These structural features contribute to its potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation and annulation process. This method proceeds under mild conditions with a palladium catalyst, a ligand, and a Lewis acid additive. The reaction typically uses dichloromethane as the solvent and results in the formation of the desired product with a moderate yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or azepane derivatives.
Scientific Research Applications
N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA binding reagent and enzyme inhibitor.
Medicine: Explored for its potential as an anticancer and antidiabetic agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepane-1-carbonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
- **N-[2-(azepane-1-carbonyl)phenyl]carbamothioyl]-4-ethoxybenzamide
Uniqueness
N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-16-11-9-15(10-12-16)19(24)22-18-8-4-3-7-17(18)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZPENDOJDYGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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